Cas no 86386-72-3 ((2E)-3-phenylprop-2-en-1-yl(prop-2-en-1-yl)amine)

(2E)-3-phenylprop-2-en-1-yl(prop-2-en-1-yl)amine is an unsaturated amine derivative featuring both phenyl and allyl functional groups. This compound exhibits structural versatility due to its conjugated double bond system, making it a valuable intermediate in organic synthesis. Its reactive sites allow for further functionalization, including Michael additions or polymerization, enhancing its utility in fine chemical and pharmaceutical applications. The presence of the phenyl group contributes to stability, while the allyl moiety facilitates participation in cross-coupling and cyclization reactions. This compound is particularly useful in the development of bioactive molecules and advanced materials, offering a balance of reactivity and structural adaptability for specialized synthetic pathways.
(2E)-3-phenylprop-2-en-1-yl(prop-2-en-1-yl)amine structure
86386-72-3 structure
Product Name:(2E)-3-phenylprop-2-en-1-yl(prop-2-en-1-yl)amine
CAS No:86386-72-3
MF:C12H15N
MW:173.254203081131
MDL:MFCD07406259
CID:1086808
PubChem ID:6198642
Update Time:2025-06-07

(2E)-3-phenylprop-2-en-1-yl(prop-2-en-1-yl)amine Chemical and Physical Properties

Names and Identifiers

    • N-Allyl-3-phenylprop-2-en-1-amine
    • 3-phenyl-N-prop-2-enylprop-2-en-1-amine
    • N-allyl-3-phenyl-2-propen-1-amine(SALTDATA: FREE)
    • N-ALLYL-3-PHENYL-2-PROPEN-1-AMINE
    • N-allyl-3-phenylallylamine
    • N-Allyl-N-cinnamylamine
    • N-cinnamyl allylamine
    • N-cinnamyl-N-allylamine
    • (E)-3-phenyl-N-prop-2-enylprop-2-en-1-amine
    • NCGC00327497-01
    • CHEMBRDG-BB 9071121
    • [(2E)-3-phenylprop-2-en-1-yl](prop-2-en-1-yl)amine
    • AKOS002617819
    • BS-36936
    • 86386-72-3
    • SCHEMBL3884865
    • MFCD07406259
    • AB01322480-02
    • (2E)-N-Allyl-3-phenyl-2-propen-1-amine
    • STK513138
    • (2E)-3-phenyl-N-(prop-2-en-1-yl)prop-2-en-1-amine
    • (2E)-3-phenylprop-2-en-1-yl(prop-2-en-1-yl)amine
    • MDL: MFCD07406259
    • Inchi: 1S/C12H15N/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h2-9,13H,1,10-11H2/b9-6+
    • InChI Key: MPYILWXWVRMLOH-RMKNXTFCSA-N
    • SMILES: N(CC=C)C/C=C/C1C=CC=CC=1

Computed Properties

  • Exact Mass: 173.12000
  • Monoisotopic Mass: 173.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 0.9±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 283.1±19.0 °C at 760 mmHg
  • Flash Point: 135.1°C
  • Refractive Index: 1.559
  • PSA: 12.03000
  • LogP: 2.86630
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

(2E)-3-phenylprop-2-en-1-yl(prop-2-en-1-yl)amine Security Information

(2E)-3-phenylprop-2-en-1-yl(prop-2-en-1-yl)amine Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

(2E)-3-phenylprop-2-en-1-yl(prop-2-en-1-yl)amine Pricemore >>

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Additional information on (2E)-3-phenylprop-2-en-1-yl(prop-2-en-1-yl)amine

Chemical Profile of (2E)-3-phenylprop-2-en-1-yl(prop-2-en-1-yl)amine (CAS No. 86386-72-3)

The compound (2E)-3-phenylprop-2-en-1-yl(prop-2-en-1-yl)amine, identified by its CAS number 86386-72-3, represents a significant molecule in the realm of pharmaceutical and biochemical research. This amine derivative, characterized by its dual phenylpropene structure, has garnered attention due to its potential applications in drug development and synthetic chemistry. The molecular architecture of this compound, featuring a conjugated system of double bonds and aromatic rings, suggests intriguing electronic and steric properties that make it a subject of considerable interest for researchers.

In recent years, the study of amine-containing compounds has seen substantial advancements, particularly in the context of their role as pharmacophores in medicinal chemistry. The presence of multiple stereocenters and functional groups in (2E)-3-phenylprop-2-en-1-yl(prop-2-en-1-yl)amine allows for diverse structural modifications, which can be leveraged to optimize biological activity. This flexibility has made it a valuable scaffold for designing novel therapeutic agents targeting various diseases.

One of the most compelling aspects of this compound is its potential in the development of bioactive molecules. The phenyl group and the conjugated double bond system contribute to its ability to interact with biological targets in a specific manner. For instance, studies have shown that similar amine derivatives can exhibit properties such as receptor binding affinity and enzyme inhibition. These characteristics are crucial for designing drugs that can modulate biological pathways effectively.

The synthesis of (2E)-3-phenylprop-2-en-1-yl(prop-2-en-1-yl)amine involves intricate organic transformations that highlight the compound's synthetic utility. The process typically requires careful control of reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only underscore the compound's complexity but also demonstrate the sophistication of modern chemical synthesis techniques.

Recent research has begun to explore the pharmacological potential of this compound. Preclinical studies have indicated that derivatives with similar structures may possess therapeutic benefits in areas such as neurology and anti-inflammatory treatments. The dual functionality of the molecule allows it to engage with multiple biological pathways simultaneously, which could enhance its efficacy as a drug candidate. Additionally, the conjugated system in its structure may contribute to photophysical properties that are relevant for developing photoactive materials or probes used in diagnostic applications.

The chemical properties of (2E)-3-phenylprop-2-en-1-yl(prop-2-en-1-yl)amine also make it an interesting candidate for material science applications. Its ability to form stable complexes with other molecules and its potential to exhibit unique electronic behaviors have been explored in various contexts. For example, researchers have investigated its use in organic electronics, where such compounds can serve as components in light-emitting diodes (LEDs) or organic photovoltaic cells.

From a computational chemistry perspective, modeling studies have been conducted to understand the electronic structure and reactivity of this compound. These studies utilize advanced computational methods such as density functional theory (DFT) to predict molecular properties accurately. Such insights are invaluable for guiding experimental efforts and optimizing synthetic routes.

In summary, (2E)-3-phenylprop-2-en-1-yl(prop-2-en-1-yllamine (CAS No. 863866-723) stands out as a multifaceted molecule with significant potential in pharmaceuticals, materials science, and beyond. Its unique structural features and versatile reactivity make it a compelling subject for further investigation. As research continues to uncover new applications and functionalities, this compound is poised to play an increasingly important role in scientific advancements.

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